シュウ酸エチルカリウム

概要

説明

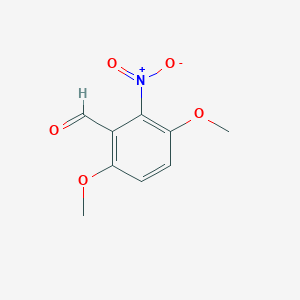

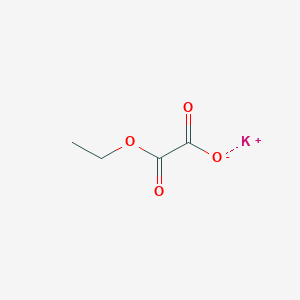

Ethyl potassium oxalate is an organic compound with the molecular formula C4H5KO4. It is a salt formed from the reaction of potassium hydroxide with ethyl oxalate. This compound is known for its applications in organic synthesis and various industrial processes.

科学的研究の応用

Ethyl potassium oxalate is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Analytical Chemistry: It is used in the quantification of oxalate ions in various samples.

Biological Studies: It is used to study the effects of oxalates on biological systems.

Industrial Applications: It is used in the preparation of other chemicals and in processes such as rust removal and cleaning.

作用機序

Target of Action

Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of ethyl potassium oxalate are the enzymes involved in these processes .

Mode of Action

Ethyl potassium oxalate is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .

Biochemical Pathways

The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that liquid forms of potassium, a component of ethyl potassium oxalate, are absorbed a few hours post-administration .

Result of Action

The action of ethyl potassium oxalate results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of ethyl potassium oxalate. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .

生化学分析

Biochemical Properties

Ethyl potassium oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is known to participate in the biosynthesis of oxalate, a divalent organic anion that affects many biological and commercial processes . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of ethyl potassium oxalate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .

Molecular Mechanism

At the molecular level, ethyl potassium oxalate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxalate is hypothesized to cause neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl potassium oxalate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that the blood alcohol concentration (BAC) remained stable for 18 days at room temperature when formulated with ethyl potassium oxalate .

Dosage Effects in Animal Models

The effects of ethyl potassium oxalate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific data on ethyl potassium oxalate’s dosage effects in animal models is currently limited.

Metabolic Pathways

Ethyl potassium oxalate is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is known to participate in the biosynthesis of oxalate, a divalent organic anion . Specific details on the metabolic pathways involving ethyl potassium oxalate are currently limited.

Transport and Distribution

Ethyl potassium oxalate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For example, OxlT, the oxalate transporter of Oxalobacter formigenes, is known to transport oxalate .

Subcellular Localization

The subcellular localization of ethyl potassium oxalate and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of ethyl potassium oxalate are currently limited.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl potassium oxalate can be synthesized through the reaction of ethyl oxalate with potassium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C2H5OOC-COOC2H5} + \text{KOH} \rightarrow \text{C2H5OOC-COOK} + \text{C2H5OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of ethyl potassium oxalate involves the use of large-scale reactors where ethyl oxalate and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions: Ethyl potassium oxalate undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form new esters.

Hydrolysis: In the presence of water, it can hydrolyze to form potassium oxalate and ethanol.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form new esters.

Water: Used in hydrolysis reactions.

Oxidizing and Reducing Agents: Used in redox reactions.

Major Products Formed:

Potassium Oxalate: Formed during hydrolysis.

New Esters: Formed during substitution reactions.

類似化合物との比較

Potassium Oxalate: Similar in structure but lacks the ethyl group.

Sodium Oxalate: Similar in function but contains sodium instead of potassium.

Dimethyl Oxalate: An ester of oxalic acid with two methyl groups instead of an ethyl group and a potassium ion.

Uniqueness: Ethyl potassium oxalate is unique due to its specific reactivity and applications in organic synthesis. Its ability to form esters and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.

特性

CAS番号 |

1906-57-6 |

|---|---|

分子式 |

C4H6KO4 |

分子量 |

157.19 g/mol |

IUPAC名 |

potassium;2-ethoxy-2-oxoacetate |

InChI |

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |

InChIキー |

WVDIBRWRWHUSTG-UHFFFAOYSA-N |

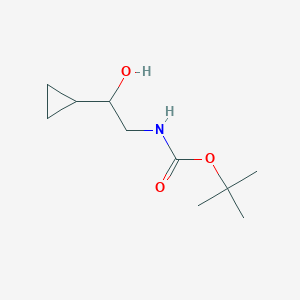

SMILES |

CCOC(=O)C(=O)[O-].[K+] |

異性体SMILES |

CCOC(=O)C(=O)[O-].[K+] |

正規SMILES |

CCOC(=O)C(=O)O.[K] |

Key on ui other cas no. |

1906-57-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)